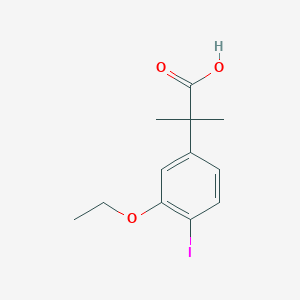
2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes an ethoxy group, an iodine atom, and a methylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable aromatic precursor, followed by the introduction of the ethoxy group and the formation of the methylpropanoic acid moiety. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the iodine atom or other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or other polar aprotic solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Ethoxy-4-iodophenyl)-2-methylpropan-1-ol
- (2-Chloro-3-ethoxy-4-iodophenyl)methanol
Uniqueness
2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C12H15IO3 |
|---|---|
Poids moléculaire |
334.15 g/mol |
Nom IUPAC |
2-(3-ethoxy-4-iodophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H15IO3/c1-4-16-10-7-8(5-6-9(10)13)12(2,3)11(14)15/h5-7H,4H2,1-3H3,(H,14,15) |
Clé InChI |
NWZDVADOSQQTBE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(C)(C)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





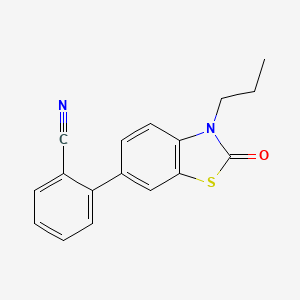

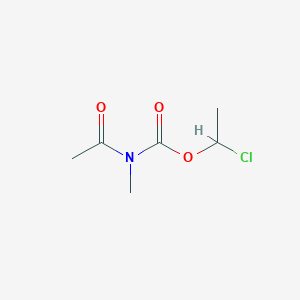
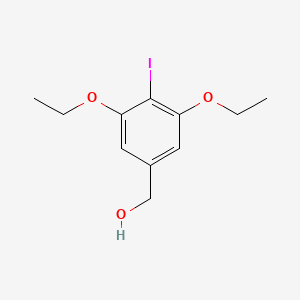

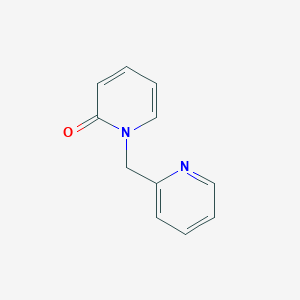
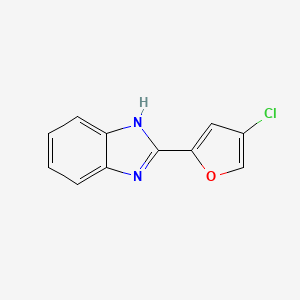
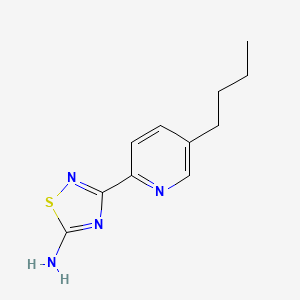
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol](/img/structure/B15357840.png)

![N-[1-(3,4-dichlorophenyl)propyl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B15357844.png)
